![molecular formula C10H11N3O4S B11790799 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)
4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is a compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group at the 4-position and a nitro group at the 5-position of the benzimidazole ring. Imidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs efficient and scalable methods. One such method is the one-pot synthesis of triaryl imidazoles in room temperature ionic liquids, which offers excellent yields and simple work-up procedures . This method is advantageous for large-scale production due to its efficiency and the ability to recycle the ionic liquid used in the reaction.
化学反应分析
Types of Reactions
4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-((Ethylsulfonyl)methyl)-5-amino-1H-benzo[d]imidazole.
Substitution: Nucleophilic substitution of the ethylsulfonyl group can yield various substituted benzimidazole derivatives.
科学研究应用
4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of functional materials and catalysts
作用机制
The mechanism of action of 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells. The compound’s biological activities are often attributed to its ability to interfere with enzyme functions and cellular processes .
相似化合物的比较
Similar Compounds
4-Methylimidazole: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
2,4,5-Trisubstituted Imidazoles: These compounds exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both an ethylsulfonyl group and a nitro group, which confer distinct chemical and biological properties.
属性
分子式 |
C10H11N3O4S |
|---|---|
分子量 |
269.28 g/mol |
IUPAC 名称 |
4-(ethylsulfonylmethyl)-5-nitro-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3O4S/c1-2-18(16,17)5-7-9(13(14)15)4-3-8-10(7)12-6-11-8/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI 键 |
NTALMHQKVVWKOL-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


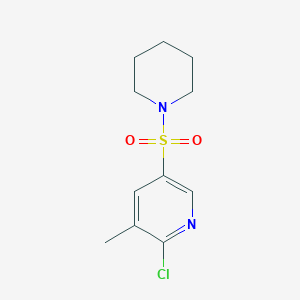

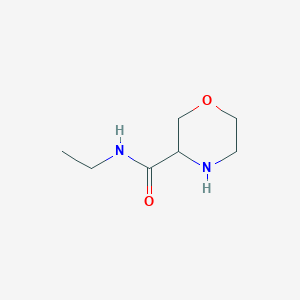
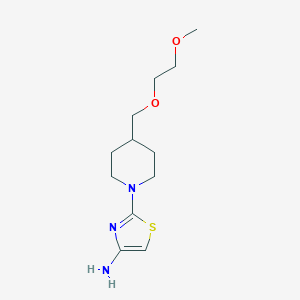


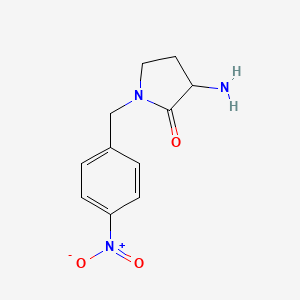
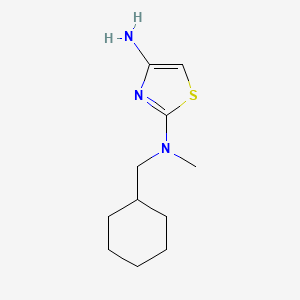


![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)


